Ezatiostat Ezatiostat Ezatiostat is investigated in clinical trials for treating myelodysplastic syndrome. This compound belongs to the peptides. These are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another. This medication is known to target Glutathione S-transferase P. Ezatiostat is a small molecule drug that is an analog inhibitor of glutathione S-transferase P1-1. It acts intracellularly on the MAPK signaling pathway by activating ERK2. Ezatiostat has myelostimulant activity in preclinical rodent models and human bone marrow cultures, and differentiates granulocytes and monocytes in HL60 cells. Ezatiostat is a candidate designed to stimulate the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells) and platelets. Many conditions are characterized by depleted bone marrow, including myelodysplastic syndrome (MDS), a form of pre-leukemia in which the bone marrow produces insufficient levels of one or more of the 3 major blood elements (white blood cells, red blood cells and platelets). It might also be relevant as an adjunct therapy since a reduction in blood cell levels is also a common, toxic effect of many standard chemotherapeutic drugs.
EZATIOSTAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Brand Name: Vulcanchem
CAS No.: 168682-53-9
VCID: VC0548913
InChI: InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1
SMILES: Array
Molecular Formula: C27H35N3O6S
Molecular Weight: 529.6 g/mol

Ezatiostat

CAS No.: 168682-53-9

Cat. No.: VC0548913

Molecular Formula: C27H35N3O6S

Molecular Weight: 529.6 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Ezatiostat - 168682-53-9

Specification

CAS No. 168682-53-9
Molecular Formula C27H35N3O6S
Molecular Weight 529.6 g/mol
IUPAC Name ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Standard InChI InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1
Standard InChI Key GWEJFLVSOGNLSS-WPFOTENUSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N
Canonical SMILES CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N

Introduction

Chemical Properties and Basic Characteristics

Ezatiostat hydrochloride (CAS No.: 168682-53-9) is a glutathione analog prodrug designed to inhibit GSTP1-1. The compound has undergone extensive research as a potential therapeutic agent for various hematological disorders, with particular focus on myelodysplastic syndrome . As a synthetic tripeptide analog of glutathione, ezatiostat possesses specific structural characteristics that enable it to interact with and inhibit its target enzyme . The compound is metabolized to TLK117, which selectively binds to and inhibits GSTP1-1, initiating a cascade of cellular events that ultimately influence hematopoietic cell development and function .

Ezatiostat is typically administered either orally in tablet form or intravenously as ezatiostat hydrochloride liposomes for injection, allowing flexibility in treatment regimens depending on patient needs and specific clinical circumstances . In laboratory settings, sample solutions of ezatiostat are typically prepared at concentrations of 10mM, highlighting its stability and solubility characteristics appropriate for research applications .

Mechanism of Action

The therapeutic effects of ezatiostat stem from its complex mechanism of action involving multiple cellular pathways. Primarily, ezatiostat functions as a reversible inhibitor of GSTP1-1, which appears to play a crucial role in hematopoietic cell signaling . Upon administration, ezatiostat undergoes metabolic conversion to TLK117, which displays selectivity in binding to and inhibiting GSTP1-1 .

One of the key mechanisms through which ezatiostat exerts its effects involves the facilitation of GSTP1-1 dissociation from jun-N-terminal kinase (JNK). This dissociation leads to JNK activation, which subsequently promotes the growth and maturation of normal multilineage hematopoietic progenitors while simultaneously inducing apoptosis in leukemia blasts . This dual action provides a therapeutic advantage in MDS treatment, potentially addressing both cytopenias and the risk of leukemic transformation.

Additionally, ezatiostat activates the caspase-dependent apoptotic pathway, which may contribute to inhibiting the emergence of malignant clones in MDS . The compound also increases reactive oxygen species (ROS) in dysplastic cells, potentially enhancing apoptotic death in these abnormal cell populations . These mechanisms collectively contribute to ezatiostat's observed effects on hematopoiesis and its potential therapeutic benefit in MDS.

Preclinical Studies

Before advancing to human trials, ezatiostat underwent rigorous preclinical evaluation to establish its safety profile and potential efficacy. In vitro studies demonstrated that ezatiostat possesses stimulatory activity in human bone marrow progenitor cultures, providing early evidence of its potential to improve hematopoiesis . These findings were further supported by several preclinical models of myelopoiesis in vivo, which consistently showed promising results .

Animal toxicology studies revealed that ezatiostat was well tolerated at both single and repeated doses. Specifically, rats and dogs tolerated doses up to 1920 mg/m²/day and 3200 mg/m²/day, respectively, without significant adverse effects . These findings provided crucial safety data to support the initiation of clinical trials in humans and helped establish initial dosing parameters.

The preclinical phase of development also included the evaluation of different formulations and administration routes, ultimately leading to the development of both oral and intravenous formulations for clinical testing . The dosing schedule used in initial clinical trials was based on a preclinical animal model of chemotherapy-induced neutropenia, as there are no established animal models specifically for MDS .

Clinical Studies

Phase 1 Multicenter Dose-Escalation Study with Oral Formulation

A comprehensive phase 1 evaluation of ezatiostat tablets was conducted in patients with low to intermediate-2 risk MDS according to the International Prognostic Scoring System (IPSS). This multidose-escalation study enrolled 45 patients who received ezatiostat across 10 dose levels ranging from 200 to 6000 mg/day . The treatment schedule consisted of daily administration on days 1 to 7 of a 21-day cycle, with patients receiving a maximum of 8 treatment cycles .

Notably, no dose-limiting toxicities were observed across the entire dosing range, suggesting a favorable safety profile . The efficacy assessment revealed 17 hematologic improvement (HI) responses according to International Working Group criteria at dose levels ranging from 200 to 6000 mg/day . Interestingly, 11 of these HI responses occurred at the higher dose levels of 4000 to 6000 mg/day, suggesting a potential dose-response relationship .

Phase 1-2a Multicenter Study with Intravenous Formulation

Another significant clinical evaluation involved a phase 1-2a study of ezatiostat hydrochloride liposomes for injection in patients with all French-American-British (FAB) classification types of MDS . The phase 1 portion of this study employed a dose-escalation design with ezatiostat administered intravenously at doses ranging from 50 to 600 mg/m² on days 1 to 5 of a 14-day treatment cycle .

The primary objectives of this study included safety evaluation, maximum tolerated dose (MTD) determination, and pharmacokinetic assessment of the intravenous liposomal formulation . Following completion of the phase 1 portion, the phase 2a component evaluated two different dosing schedules at 600 mg/m²: either days 1 to 5 or days 1 to 3 of a 21-day treatment cycle .

Comprehensive pharmacokinetic analyses were performed, with blood samples collected at specified time intervals to determine concentrations of ezatiostat and its active metabolites, TLK236 and TLK117 . These analyses provided valuable insights into the compound's absorption, distribution, metabolism, and elimination characteristics when administered intravenously.

Combination Study with Lenalidomide

A phase 1 dose-ranging study evaluated ezatiostat in combination with lenalidomide in patients with non-del(5q) IPSS Low or Intermediate-1 risk MDS . This study employed a standard 3+3 design with ezatiostat administered at a starting dose of 2000 mg total daily (1000 mg orally twice daily) in combination with lenalidomide at 10 mg once daily on days 1-21 of a 28-day cycle .

The study enrolled 19 patients with the following characteristics:

CharacteristicValue
Median age75 years (range 57-82)
Age ≥ 65 years14 patients (74%)
GenderMale: 14 (74%), Female: 5 (26%)
ECOG Performance Status0: 13 (68%), 1: 6 (32%)
IPSS ClassificationLow Risk: 5 (26%), Intermediate-1 Risk: 14 (74%)
RBC Transfusion Dependent13 patients (68%)
Platelet Transfusion Dependent2 patients (11%)

This combination therapy demonstrated encouraging efficacy results. Three of 7 (43%) red blood cell (RBC) transfusion-dependent patients became RBC transfusion independent, including one patient for whom prior lenalidomide monotherapy was ineffective . Additionally, 3 of 5 (60%) thrombocytopenic patients showed a hematologic improvement in platelets (HI-P) .

Notably, multiple patients experienced multilineage responses: bilineage HI-E (erythroid) and HI-P responses occurred in 3 of 5 (60%) patients, one patient showed HI-E and HI-N (neutrophil) responses (33%), and another demonstrated HI-N and HI-P responses (33%) . Most impressively, one of three patients (33%) with pancytopenia experienced a complete trilineage response . These multilineage responses were primarily observed at the recommended 2000/10 mg dose levels .

Randomized Multicenter Phase 2 Study

A randomized multicenter phase 2 study evaluated ezatiostat in 89 heavily pretreated patients with IPSS Low or Intermediate-1 risk MDS using two extended dose schedules . In the first schedule, patients received ezatiostat at 1500 mg orally twice daily for 2 weeks followed by a 1-week rest period in a 3-week treatment cycle . In the second schedule, patients received ezatiostat at 1000 mg orally twice daily for 3 weeks followed by a 1-week rest period in a 4-week treatment cycle .

This study demonstrated multilineage hematologic responses, with 29% of RBC-transfusion-dependent patients experiencing an erythroid response . These findings further supported ezatiostat's potential utility in addressing the cytopenias associated with MDS.

Adverse EventGrade 1 (%)Grade 2 (%)
Nausea569
Diarrhea367
Vomiting247
Abdominal pain90
Constipation49
Anorexia37
Dyspepsia37

The combination study with lenalidomide also demonstrated an acceptable safety profile, with no unexpected toxicities arising from the combination therapy . This suggests potential for combining ezatiostat with other established MDS treatments to enhance efficacy without significantly increasing toxicity.

Patient Selection and Disease Characteristics

Clinical studies of ezatiostat have primarily focused on patients with low to intermediate-1 risk MDS according to the IPSS. In the combination study with lenalidomide, the patient population displayed diverse MDS disease characteristics :

WHO ClassificationN (%)
RA4 (21)
RAEB-12 (11)
RCMD4 (21)
RCMD-RS5 (26)
MDS-U3 (16)
MDS/MPD-U1 (5)
Cell Lineage CytopeniaN (%)
Unilineage Cytopenia9 (47)
Bilineage Cytopenia6 (32)
Trilineage Cytopenia4 (21)
Baseline Cytopenia(s)N (%)
Anemia only9 (47)
Anemia + Neutropenia1 (5)
Anemia + Thrombocytopenia5 (26)
Anemia + Neutropenia + Thrombocytopenia4 (21)

These demographic and disease characteristic data provide valuable insights into the types of MDS patients who might benefit from ezatiostat therapy. Notably, patients with various cytopenia patterns showed responses, suggesting broad potential utility across different MDS presentations .

Prior treatment history also varied among study participants. In the combination study with lenalidomide, 10 (53%) patients had received prior erythropoietin therapy, and 3 (16%) patients had a history of failing to respond to prior lenalidomide monotherapy . This suggests potential utility of ezatiostat even in patients who have failed standard therapies.

Pharmacokinetics

Comprehensive pharmacokinetic analyses have been conducted for both oral and intravenous formulations of ezatiostat. In the phase 1-2a study with the intravenous formulation, blood samples were collected at specified time intervals on days 1, 2, and 5 of the first treatment cycle to determine concentrations of ezatiostat and its active metabolites, TLK236 and TLK117 .

These analyses provided valuable information on the compound's absorption, distribution, metabolism, and elimination characteristics. Urine samples were also collected pre-dose and within 24 hours following infusion on day 1 of the first treatment cycle to assess renal elimination .

The pharmacokinetic data helped establish appropriate dosing regimens for subsequent clinical studies and provided insights into potential drug-drug interactions, which is particularly important when considering combination therapies like the ezatiostat-lenalidomide combination .

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